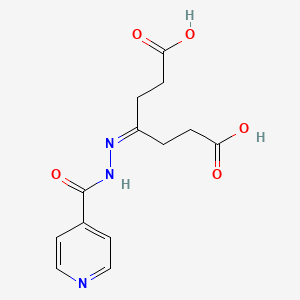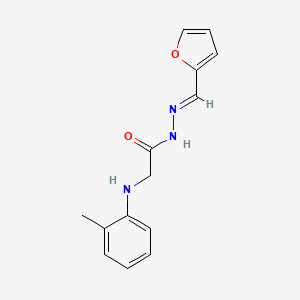![molecular formula C19H13N3O3S B11987166 2-[(5E)-5-benzylidene-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11987166.png)
2-[(5E)-5-benzylidene-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Benzylidene-6-oxo-5,6-2H(1,3)thiazolo(3,2-b)(1,2,4)triazol-2-yl)phenyl acetate: is a complex organic compound with the molecular formula C19H13N3O3S and a molecular weight of 363.398 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research
Vorbereitungsmethoden
The synthesis of 2-(5-Benzylidene-6-oxo-5,6-2H(1,3)thiazolo(3,2-b)(1,2,4)triazol-2-yl)phenyl acetate involves multiple steps, typically starting with the preparation of the thiazole and triazole rings. The synthetic route often includes:
Cyclization reactions: Formation of the thiazole ring through cyclocondensation of appropriate precursors.
Aldol condensation: Introduction of the benzylidene group via aldol condensation.
Acetylation: Final acetylation step to introduce the phenyl acetate group.
Analyse Chemischer Reaktionen
2-(5-Benzylidene-6-oxo-5,6-2H(1,3)thiazolo(3,2-b)(1,2,4)triazol-2-yl)phenyl acetate: undergoes various chemical reactions, including:
Oxidation: Can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Limited industrial applications, primarily used in research and development settings.
Wirkmechanismus
The mechanism of action of 2-(5-Benzylidene-6-oxo-5,6-2H(1,3)thiazolo(3,2-b)(1,2,4)triazol-2-yl)phenyl acetate involves its interaction with specific molecular targets. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
- 2-{(5E)-5-[4-(Benzyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate .
- 2-{(5E)-6-oxo-5-[4-(Pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate .
- 2-{(5E)-6-oxo-5-[2-(Pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate .
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The unique combination of the thiazole and triazole rings in 2-(5-Benzylidene-6-oxo-5,6-2H(1,3)thiazolo(3,2-b)(1,2,4)triazol-2-yl)phenyl acetate makes it particularly interesting for research purposes.
Eigenschaften
Molekularformel |
C19H13N3O3S |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
[2-[(5E)-5-benzylidene-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C19H13N3O3S/c1-12(23)25-15-10-6-5-9-14(15)17-20-19-22(21-17)18(24)16(26-19)11-13-7-3-2-4-8-13/h2-11H,1H3/b16-11+ |
InChI-Schlüssel |
XSCSBNLWUUZLPB-LFIBNONCSA-N |
Isomerische SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=N2 |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(4-bromophenyl)-2-[(2-methyl-2-propenyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11987118.png)

![3-[(E)-(phenylimino)methyl]-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11987124.png)

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987136.png)

acetyl]amino}benzoic acid](/img/structure/B11987147.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987158.png)
![7,9-Dichloro-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987167.png)
